molecular formula C13H10F3N3OS B7564498 N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide

N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide

Cat. No. B7564498
M. Wt: 313.30 g/mol
InChI Key: ZPQGILFIHWSBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylate cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders.

Mechanism of Action

N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 activates the sGC enzyme by binding to its heme moiety, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that mediates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. The activation of sGC by N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 results in increased cGMP levels, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and corpus cavernosum. This leads to vasodilation, reduced vascular resistance, and improved blood flow. N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has also been shown to inhibit platelet aggregation and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272. One area of interest is the development of new sGC activators with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the therapeutic potential of sGC activators in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. Finally, the role of sGC signaling in other physiological processes, such as platelet aggregation and neurotransmission, warrants further investigation.

Synthesis Methods

The synthesis of N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 involves the condensation of 4-(trifluoromethyl)pyrimidine-2-thiol with 4-bromoaniline, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve pulmonary hemodynamics, reduce vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide 41-2272 has been shown to enhance erectile function by increasing nitric oxide (NO) signaling in the corpus cavernosum.

properties

IUPAC Name

N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c1-8(20)18-9-2-4-10(5-3-9)21-12-17-7-6-11(19-12)13(14,15)16/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQGILFIHWSBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.